An In-depth Technical Guide to 1-Ethynyl-2,4-difluorobenzene (CAS: 302912-34-1)
An In-depth Technical Guide to 1-Ethynyl-2,4-difluorobenzene (CAS: 302912-34-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-2,4-difluorobenzene is a halogenated terminal alkyne of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique electronic properties, conferred by the difluorinated phenyl ring and the reactive ethynyl group, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on its utility in drug discovery and development.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of 1-Ethynyl-2,4-difluorobenzene are crucial for its identification, handling, and application in research and development.
| Property | Value |
| CAS Number | 302912-34-1 |
| Molecular Formula | C₈H₄F₂ |
| Molecular Weight | 138.11 g/mol |
| Melting Point | 29-32 °C |
| Boiling Point | Not reported |
| Appearance | White to off-white solid |
| Purity | ≥97% |
| Storage Temperature | 2-8°C |
Spectroscopic Data:
While a complete set of spectra is not publicly available, typical chemical shifts in NMR spectroscopy for similar structures are as follows. These values are predictive and should be confirmed by experimental data.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | ~3.5 (alkynyl-H), 7.0-7.5 (aromatic-H) |
| ¹³C NMR | ~80 (alkynyl-C), ~110-160 (aromatic-C, with C-F coupling) |
| ¹⁹F NMR | ~-110 to -130 (referenced to CFCl₃) |
Synthesis of 1-Ethynyl-2,4-difluorobenzene
The most common and efficient method for the synthesis of 1-Ethynyl-2,4-difluorobenzene is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a vinyl or aryl halide with a terminal alkyne.
General Sonogashira Coupling Protocol
This protocol describes a general method for the Sonogashira coupling that can be adapted for the synthesis of 1-Ethynyl-2,4-difluorobenzene.
Reactants:
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1-Bromo-2,4-difluorobenzene (or 1-iodo-2,4-difluorobenzene)
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Ethynyltrimethylsilane (TMSA) or Acetylene gas
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Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
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Copper(I) salt (e.g., CuI)
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Amine base (e.g., triethylamine, diisopropylamine)
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Solvent (e.g., THF, DMF)
Experimental Procedure:
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To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).
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Add the anhydrous solvent and the amine base.
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Add the terminal alkyne (1.1-1.5 eq). If using acetylene gas, it can be bubbled through the reaction mixture. If using TMSA, a subsequent deprotection step is required.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.
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Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Deprotection of Trimethylsilyl (TMS) group (if TMSA is used):
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Dissolve the silylated product in a suitable solvent (e.g., methanol, THF).
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Add a desilylating agent such as potassium carbonate, tetrabutylammonium fluoride (TBAF), or potassium fluoride.
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Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
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Work up the reaction as described above to isolate the terminal alkyne.
Synthesis of 1-Ethynyl-2,4-difluorobenzene via Sonogashira Coupling.
Applications in Drug Discovery and Development
The primary application of 1-Ethynyl-2,4-difluorobenzene in drug discovery is its use as a building block in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of 1,4-disubstituted-1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their favorable properties, including metabolic stability and ability to form hydrogen bonds.
Click Chemistry for the Synthesis of Bioactive Molecules
The 2,4-difluorophenyl moiety can be incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The fluorine atoms can engage in favorable interactions with biological targets and improve the pharmacokinetic profile of a drug.
General Experimental Workflow:
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Synthesis of Azide Partner: A molecule of interest (e.g., a known pharmacophore or a fragment for screening) is functionalized with an azide group.
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Click Reaction: The azide-functionalized molecule is reacted with 1-Ethynyl-2,4-difluorobenzene in the presence of a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate).
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Isolation and Purification: The resulting 1,4-disubstituted-1,2,3-triazole is isolated and purified.
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Biological Evaluation: The newly synthesized compound is then tested for its biological activity in relevant assays.
Drug discovery workflow using 1-Ethynyl-2,4-difluorobenzene.
Potential Therapeutic Applications
While specific drug candidates containing the 1-ethynyl-2,4-difluorophenyl moiety are often proprietary, the structural motif is explored in various therapeutic areas. For instance, patent literature suggests the use of similar fluorinated aromatic compounds in the synthesis of anticancer agents, particularly kinase inhibitors. The difluoro substitution pattern can influence the binding of the molecule to the ATP-binding pocket of kinases.
Safety and Handling
1-Ethynyl-2,4-difluorobenzene is a flammable solid and should be handled with appropriate safety precautions. It is also classified as an irritant to the skin, eyes, and respiratory system.
| Hazard Statement | Description |
| H228 | Flammable solid |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles.
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Skin Protection: Wear protective gloves and clothing.
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Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
1-Ethynyl-2,4-difluorobenzene is a versatile and valuable building block for organic synthesis, with significant applications in drug discovery and materials science. Its utility in Sonogashira coupling and click chemistry allows for the efficient construction of complex molecules with tailored properties. For researchers and drug development professionals, this compound offers a strategic tool for introducing the difluorophenyl moiety to modulate the biological activity and pharmacokinetic properties of new chemical entities. As with all chemical reagents, proper safety precautions must be followed during its handling and use.
